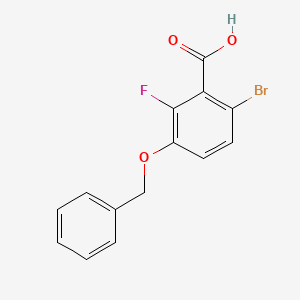

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

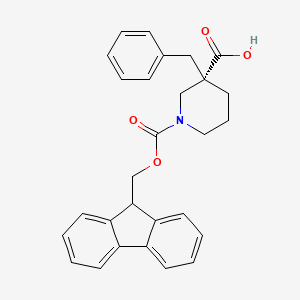

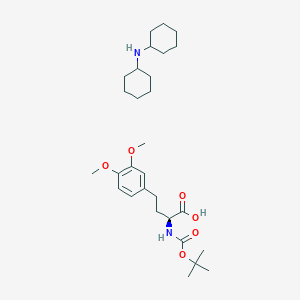

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is a chemical compound with the molecular formula C₁₄H₁₂O₃ . Its average mass is approximately 228.24 Da . The compound consists of a benzoic acid core with a bromine atom at position 6 and a fluorine atom at position 2. The benzyloxy group is attached to the benzene ring, providing additional functionality .

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the boronic acid coupling reaction , specifically the Suzuki–Miyaura coupling . In this process, a boronic acid derivative (such as 3-(benzyloxy)phenylboronic acid) reacts with a brominated or fluorinated aryl halide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product .

Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid consists of a benzene ring with substituents. The benzyloxy group (C₆H₅CH₂O) is attached to one of the carbon atoms, while the bromine and fluorine atoms occupy specific positions on the ring. The overall geometry and bond angles play a crucial role in its reactivity and interactions with other molecules .

Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, which “3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid” could potentially be converted into, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This could potentially be an area of application for “3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid”.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This could be another potential application for “3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid”.

Separation Technologies

Boronic acids have been used in separation technologies . Given the structural similarities, “3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid” could potentially be used in similar applications.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . “3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid” could potentially be used in similar therapeutic applications.

Suzuki–Miyaura Coupling

Boronic acids are commonly used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . “3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid” could potentially be used as a precursor to a boronic acid for this type of reaction.

Mecanismo De Acción

Target of Action

Benzylic compounds are known to interact with various biological targets, often acting as precursors in the synthesis of more complex molecules .

Mode of Action

The mode of action of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is likely to involve interactions at the benzylic position. Benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, facilitated by the resonance stabilization of the carbocation . The bromine atom in the compound can be replaced via nucleophilic substitution, leading to changes in the compound’s properties .

Biochemical Pathways

For instance, they can undergo oxidation and reduction reactions, converting electron-withdrawing functions into electron-donating groups .

Result of Action

Benzylic compounds are often involved in the synthesis of more complex molecules, suggesting that they may play a role in various biochemical processes .

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the presence of other reactive species, pH, temperature, and solvent conditions can affect the compound’s reactivity and stability .

Propiedades

IUPAC Name |

6-bromo-2-fluoro-3-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBFGBUGEGNQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.